Cas no 1249956-15-7 (1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine)

1-(4-Methylcyclohexyl)-1-(thiophen-2-yl)methanamine is a specialized amine compound featuring a cyclohexyl and thiophene moiety. Its unique structure offers potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The methylcyclohexyl group enhances lipophilicity, while the thiophene ring provides opportunities for further functionalization, making it valuable for research and fine chemical applications.
1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine structure
1249956-15-7 structure
Product Name:1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine
CAS No:1249956-15-7
MF:C12H19NS
MW:209.350961923599
MDL:MFCD16125123
CID:5098636
PubChem ID:61868571
Update Time:2025-06-19

1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenemethanamine, α-(4-methylcyclohexyl)-
    • (4-methylcyclohexyl)(thiophen-2-yl)methanamine
    • starbld0042535
    • 1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine
    • MDL: MFCD16125123
    • Inchi: 1S/C12H19NS/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-3,8-10,12H,4-7,13H2,1H3
    • InChI Key: VWTYDJKLCLAQKG-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C1CCC(C)CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 175
  • XLogP3: 3.2
  • Topological Polar Surface Area: 54.3

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Additional information on 1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine

Professional Introduction to Compound with CAS No. 1249956-15-7 and Product Name: 1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine

The compound identified by the CAS number 1249956-15-7 and the product name 1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both a 4-methylcyclohexyl moiety and a thiophen-2-yl substituent contributes to its distinctive chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules incorporating heterocyclic structures, particularly those derived from thiophene. Thiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, with its thiophen-2-yl group, is no exception. This moiety not only enhances the molecular complexity but also opens up avenues for further functionalization, enabling the design of more sophisticated pharmacophores.

The 4-methylcyclohexyl substituent in the molecule adds another layer of complexity, influencing both its physical properties and its potential biological interactions. Cyclohexane derivatives are frequently employed in drug design due to their ability to mimic natural biomolecules and their favorable pharmacokinetic profiles. The methyl group at the 4-position introduces steric hindrance, which can be strategically utilized to modulate binding affinity and selectivity in biological targets.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in the development of novel therapeutic agents. The compound 1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine exemplifies this principle, as its dual functionality allows for fine-tuning of its biological activity. Researchers have been exploring various derivatives of this compound to optimize its efficacy against specific disease targets. For instance, modifications to the thiophene ring or the cyclohexyl side chain have shown promising results in preclinical studies.

The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in modern pharmaceutical chemistry. The introduction of the thiophen-2-yl group necessitates careful consideration of reaction conditions to ensure high yield and purity. Similarly, the attachment of the 4-methylcyclohexyl moiety requires precise control over reaction parameters to avoid unwanted side products. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been instrumental in achieving these transformations efficiently.

From a computational chemistry perspective, the molecular modeling of 1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine has provided valuable insights into its interactions with biological targets. docking studies have revealed that this compound can bind effectively to several protein receptors implicated in various diseases. These findings have guided researchers in designing more potent analogs with improved binding affinities and reduced off-target effects.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in materials science and agrochemicals. For instance, derivatives of this molecule have been investigated for their ability to act as ligands in catalytic systems or as intermediates in the synthesis of advanced materials. The versatility of this compound underscores its significance as a building block in synthetic chemistry.

As research progresses, the integration of artificial intelligence (AI) and machine learning (ML) into drug discovery is revolutionizing how compounds like 1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine are developed and optimized. AI-driven platforms can predict molecular properties and identify promising candidates much faster than traditional methods. This approach has already led to significant advancements in identifying novel therapeutic agents with high efficacy and safety profiles.

In conclusion, the compound with CAS number 1249956-15-7 and product name 1-(4-methylcyclohexyl)-1-(thiophen-2-yl)methanamine represents a fascinating example of how structural complexity can be leveraged to develop innovative pharmaceuticals. Its unique combination of a 4-methylcyclohexyl group and a thiophen-2-yl moiety offers numerous opportunities for further exploration and development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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